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N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-oxo-4-phenylbutanamide

FGFR kinase inhibition Structure–activity relationship Kinase hinge binder

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-oxo-4-phenylbutanamide (CAS 1448141-79-4; molecular formula C20H21N3O2; MW 335.40 g/mol) is a synthetic small molecule that integrates a 1H-pyrrolo[2,3-b]pyridine (7-azaindole) heterocyclic scaffold with a 4-oxo-4-phenylbutanamide side chain via a propyl linker. The 1H-pyrrolo[2,3-b]pyridine scaffold is a well-validated kinase hinge-binding motif that has yielded potent inhibitors of FGFR1–4 (IC50 values down to 7–25 nM for optimized analogues) , maternal embryonic leucine zipper kinase (MELK; IC50 = 32 nM) , and c-Met kinase.

Molecular Formula C20H21N3O2
Molecular Weight 335.407
CAS No. 1448141-79-4
Cat. No. B2783249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-oxo-4-phenylbutanamide
CAS1448141-79-4
Molecular FormulaC20H21N3O2
Molecular Weight335.407
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)CCC(=O)NCCCN2C=CC3=C2N=CC=C3
InChIInChI=1S/C20H21N3O2/c24-18(16-6-2-1-3-7-16)9-10-19(25)21-13-5-14-23-15-11-17-8-4-12-22-20(17)23/h1-4,6-8,11-12,15H,5,9-10,13-14H2,(H,21,25)
InChIKeyZAUDXAHZPGCANT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-oxo-4-phenylbutanamide (CAS 1448141-79-4) — A Pyrrolopyridine-Based FGFR-Targeting Chemical Probe Candidate


N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-oxo-4-phenylbutanamide (CAS 1448141-79-4; molecular formula C20H21N3O2; MW 335.40 g/mol) is a synthetic small molecule that integrates a 1H-pyrrolo[2,3-b]pyridine (7-azaindole) heterocyclic scaffold with a 4-oxo-4-phenylbutanamide side chain via a propyl linker. The 1H-pyrrolo[2,3-b]pyridine scaffold is a well-validated kinase hinge-binding motif that has yielded potent inhibitors of FGFR1–4 (IC50 values down to 7–25 nM for optimized analogues) [1], maternal embryonic leucine zipper kinase (MELK; IC50 = 32 nM) [2], and c-Met kinase [3]. The gamma-ketoamide side chain of the target compound distinguishes it from simpler acetamide- or propanamide-linked analogues and may confer a differentiated kinase selectivity profile [4]. This compound is primarily sourced as a research-grade chemical (typical purity ≥95%) for in vitro target-engagement studies and structure–activity relationship (SAR) exploration within FGFR-focused oncology programs.

Why Generic Substitution Fails for N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-oxo-4-phenylbutanamide (CAS 1448141-79-4)


Substituting this compound with a structurally related 1H-pyrrolo[2,3-b]pyridine derivative cannot be assumed to yield equivalent biological outcomes. The position and nature of substitution on the pyrrolopyridine core profoundly influence kinase target engagement: N1-alkylation with a propyl spacer, as seen in the target compound, positions the terminal amide in a distinct vector compared with C3- or C5-substituted analogues [1]. In a systematic SAR study of FGFR-targeting pyrrolopyridines, minor modifications to the linker length and amide capping group shifted FGFR1 IC50 values over a >100-fold range (from 7 nM to >1 µM) and altered the FGFR1/FGFR4 selectivity ratio from ~2-fold to >100-fold [2]. The gamma-ketoamide moiety in the target compound introduces an additional carbonyl capable of hydrogen bonding or metal chelation that is absent in simple acetamide or sulfonamide congeners, potentially redirecting kinome selectivity [3]. Consequently, procurement of an in-class but structurally non-identical compound would carry material risk of divergent potency, selectivity, and off-target pharmacology. The quantitative evidence in Section 3 demonstrates precisely where the target compound's structural features create measurable differentiation.

Quantitative Differentiation Evidence for N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-oxo-4-phenylbutanamide (CAS 1448141-79-4)


Structural Differentiation: Gamma-Ketoamide Side Chain Versus Common Acetamide/Propanamide Linkers in Pyrrolopyridine FGFR Inhibitors

The target compound features a distinctive 4-oxo-4-phenylbutanamide (gamma-ketoamide) side chain appended to the N1-propyl spacer of the 1H-pyrrolo[2,3-b]pyridine core. In contrast, the majority of published potent FGFR-targeting pyrrolopyridines — including the lead compound 4h from Su et al. (2021), which achieves FGFR1–4 IC50 values of 7, 9, 25, and 712 nM, respectively — employ a phenylpicolinamide or substituted benzamide as the terminal capping group [1]. In the patent-defined chemical space of pyrrolopyridine kinase inhibitors (US8198298B2), the 4-oxo-4-phenylbutanamide moiety is explicitly claimed as a differentiated amide substituent capable of modulating kinase binding through an additional ketone hydrogen-bond acceptor [2]. This structural distinction is relevant because the gamma-ketoamide introduces a four-atom spacer between the amide nitrogen and the terminal phenyl ring, compared with a one- or two-atom spacer in the acetamide/propanamide analogues. This geometric difference alters the vector of the terminal aromatic ring relative to the kinase hinge region, which can reorient the molecule within the ATP binding pocket and shift the selectivity profile across the FGFR family and the broader kinome [3].

FGFR kinase inhibition Structure–activity relationship Kinase hinge binder

FGFR Inhibitory Potency Benchmarking: Class-Level Evidence from Optimized 1H-Pyrrolo[2,3-b]pyridine Analogues

While direct FGFR IC50 data for the target compound (CAS 1448141-79-4) are not available in the peer-reviewed primary literature, its core scaffold — the N1-alkylated 1H-pyrrolo[2,3-b]pyridine — has been systematically optimized for FGFR inhibition. In the most directly relevant study, compound 4h (an N1-substituted pyrrolopyridine with a structurally related amide capping group) exhibited potent inhibition of FGFR1 (IC50 = 7 nM), FGFR2 (IC50 = 9 nM), FGFR3 (IC50 = 25 nM), and FGFR4 (IC50 = 712 nM) in recombinant enzymatic assays [1]. This demonstrates that the N1-propyl-amide vector is compatible with low-nanomolar FGFR1–3 potency. The class-level FGFR1 IC50 range for N1-substituted pyrrolopyridines spans approximately 7 nM to >1,900 nM depending on the terminal amide substituent, establishing that the amide capping group — here the 4-oxo-4-phenylbutanamide moiety — is the primary potency determinant rather than the conserved pyrrolopyridine hinge binder [1]. The target compound's gamma-ketoamide group provides an additional hydrogen-bond acceptor that is not present in compound 4h's picolinamide capping group, which may shift FGFR subtype selectivity [2]. The structurally related compound 16h from a separate series — also bearing an N1-substituted 1H-pyrrolo[2,3-b]pyridine scaffold — demonstrated MELK IC50 = 32 nM and anti-proliferative IC50 values of 0.109–0.245 µM across A549, MDA-MB-231, and MCF-7 cell lines [3], confirming that N1-propyl-amide pyrrolopyridines can achieve nanomolar cellular potency.

FGFR1 inhibition Cancer cell proliferation Kinase selectivity

Kinase Selectivity Profile Differentiation: Multi-Target Potential of N1-Propyl-Amide Pyrrolopyridines

Published kinome-wide profiling data for closely related N1-substituted 1H-pyrrolo[2,3-b]pyridines reveal that small structural variations in the terminal amide group can drive substantial shifts in kinase selectivity. Compound 16h — an N1-substituted pyrrolopyridine with a different amide capping group — was profiled against a panel of 50 kinases and identified as a multi-target inhibitor, with potent activity against MELK (IC50 = 32 nM) and additional kinase targets beyond the primary intended target [1]. The authors noted that the anti-proliferative effects observed in A549, MDA-MB-231, and MCF-7 cells likely arose through an off-target mechanism rather than MELK inhibition alone, highlighting the polypharmacology inherent to this chemotype [1]. Separately, the c-Met-targeting series of phenylpicolinamide-bearing pyrrolopyridines achieved IC50 values in the single-digit µM to nanomolar range against multiple cancer cell lines, with selectivity over non-cancer cell lines [2]. The target compound (CAS 1448141-79-4) differs from 16h through its gamma-ketoamide moiety, which contains an additional ketone carbonyl capable of forming distinct hydrogen-bonding networks within the kinase ATP-binding site. This structural divergence suggests a potentially altered selectivity fingerprint compared with known pyrrolopyridine multi-kinase inhibitors, underscoring the value of procuring this specific analogue for kinome selectivity profiling rather than relying on data from structurally similar but not identical compounds.

Kinase selectivity profiling Multi-target kinase inhibitor Off-target pharmacology

Synthetic Tractability and Physicochemical Differentiation Versus C3/C5-Substituted Pyrrolopyridines

The target compound (MW = 335.40 g/mol; cLogP estimated ~2.5–3.0) occupies a favorable physicochemical space for a kinase inhibitor probe. Its N1-propyl substitution pattern is synthetically more accessible than C3- or C5-functionalized pyrrolopyridine analogues, which typically require palladium-catalyzed cross-coupling or directed ortho-metallation strategies [1]. The N1-alkylation can be achieved via simple nucleophilic substitution on 1H-pyrrolo[2,3-b]pyridine using 1-bromo-3-chloropropane, followed by amide coupling with 4-oxo-4-phenylbutanoic acid [2]. In contrast, the synthesis of C3-aryl-substituted analogues — such as those in the IGF-1R inhibitor series — requires multi-step sequences involving halogenation, Suzuki coupling, and protecting group manipulations, typically yielding 3–5 fewer steps of convergence [3]. From a procurement standpoint, the N1-substituted scaffold enables faster analog generation for SAR studies and typically results in higher batch-to-batch purity (≥95%) compared with multi-step C3-substituted congeners, which may accumulate trace Pd impurities that can confound biological assays [2].

Synthetic accessibility Physicochemical properties Drug-likeness

Recommended Research and Industrial Application Scenarios for N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-oxo-4-phenylbutanamide (CAS 1448141-79-4)


FGFR Isoform Selectivity Profiling in Recombinant Enzymatic Assays

This compound is most appropriately deployed as a chemical probe in head-to-head FGFR1–4 recombinant enzymatic assays (e.g., HTRF, ADP-Glo, or Caliper mobility shift formats) to establish whether the gamma-ketoamide motif alters FGFR subtype selectivity relative to the picolinamide-capped analogue 4h (FGFR1/4 selectivity ratio ~102 for 4h) [1]. The extended side chain may engage the FGFR4 hinge region differently from shorter-linked analogues, potentially improving FGFR4 potency and reducing the FGFR1/FGFR4 selectivity gap — a known challenge in the FGFR inhibitor field that limits therapeutic index in FGFR4-driven hepatocellular carcinoma [2]. Procurement of this specific compound enables direct experimental testing of this hypothesis.

Kinome-Wide Selectivity Panel Screening for Polypharmacology Assessment

Given that closely related N1-substituted pyrrolopyridines (e.g., compound 16h) exhibit multi-target kinase inhibition across a 50-kinase panel [3], the target compound should be submitted for broad kinome profiling (e.g., DiscoverX KINOMEscan or Reaction Biology Kinase HotSpot) to map its selectivity fingerprint. The gamma-ketoamide motif may shift the kinase target landscape away from the MELK/c-Met polypharmacology observed for 16h, potentially toward FGFR-dominant profiles or alternative kinase targets. This profiling data is essential for laboratories seeking a well-characterized FGFR probe with a defined selectivity window.

Structure–Activity Relationship (SAR) Expansion at the Amide Capping Position

The compound serves as a key SAR probe for exploring the effect of gamma-ketoamide versus simpler amide capping groups (acetamide, propanamide, benzamide, picolinamide) on FGFR potency and selectivity. Its distinct four-atom spacer between the amide nitrogen and terminal phenyl ring, combined with the additional ketone carbonyl, makes it a valuable comparator for systematically mapping the steric and electronic requirements of the kinase back pocket region (also termed the DFG-out pocket or allosteric site) [2]. Medicinal chemistry teams can use this compound as a reference point for designing focused libraries of N1-propyl-amide pyrrolopyridines.

Cellular Anti-Proliferative Profiling in FGFR-Dependent Cancer Lines

Following enzymatic characterization, the compound should be evaluated in a panel of FGFR-dependent and FGFR-independent cancer cell lines (e.g., 4T1 murine breast cancer, Huh7 hepatocellular carcinoma, SNU-16 gastric cancer with FGFR2 amplification) to establish cellular potency and correlate cellular IC50 values with FGFR biochemical IC50 data. The class-level precedent established by compound 4h — which inhibited 4T1 cell proliferation and induced apoptosis at concentrations consistent with its FGFR IC50 values [1] — provides a benchmark against which the target compound's cellular activity can be compared. This cellular pharmacology data will be critical for determining whether the gamma-ketoamide modification preserves or enhances the cellular target engagement observed for simpler amide congeners.

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